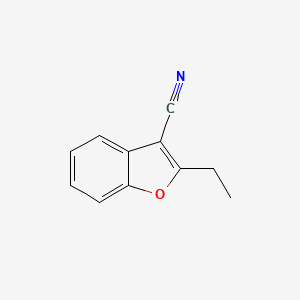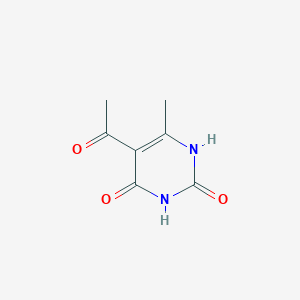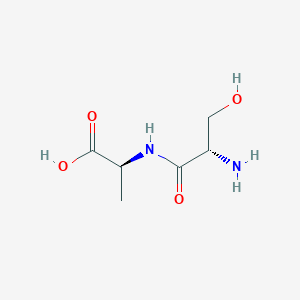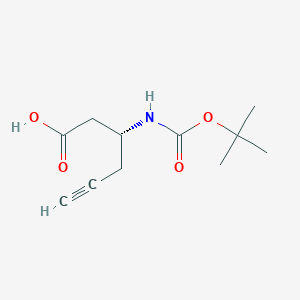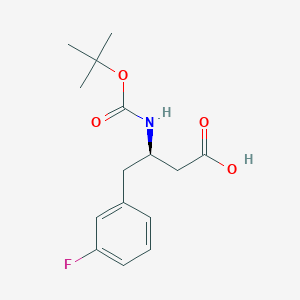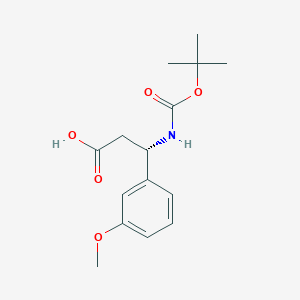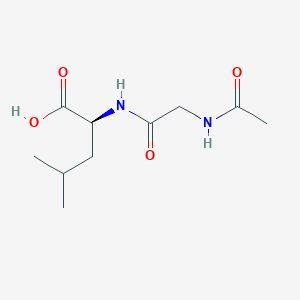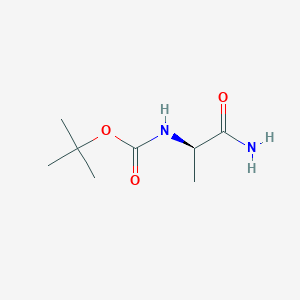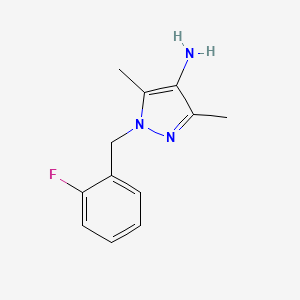
1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine" is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Pyrazole derivatives have been extensively studied due to their potential therapeutic applications, including antimicrobial, antifungal, and antipsychotic properties. The presence of a fluorobenzyl group may influence the biological activity of the compound by affecting its binding to biological targets.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the construction of the pyrazole core followed by the introduction of various substituents to achieve the desired biological activity. For instance, the synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents involved the creation of a pyrazole core and subsequent functionalization with benzyl and cyclopropyl groups . Although the specific synthesis of "1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine" is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is crucial for their biological activity. The structure elucidation process typically involves spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). For example, the structure of a cannabimimetic designer drug with a pyrazole skeleton was elucidated using NMR and MS, and the comparison of predicted and observed chemical shifts was essential for determining the structure . This approach could be applied to analyze the molecular structure of "1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine."
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, which can be exploited to modify their structure and, consequently, their biological activity. The reactivity of the pyrazole ring allows for the introduction of different substituents, which can lead to the discovery of new compounds with potential therapeutic applications. For example, the condensation of different aldehydes with pyrazolone derivatives has been used to synthesize novel compounds with potential pharmacological properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are important for their practical application as therapeutic agents. These properties can be influenced by the substituents on the pyrazole ring. For instance, the thermal stability and phase transitions of a pyrazole derivative were investigated using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC), and polymorphism screening was performed to determine the crystalline forms of the compound . Similar studies could be conducted to characterize the physical and chemical properties of "1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine."
科学的研究の応用
Synthesis of New Azo Schiff Bases
Research by Özkınalı et al. (2018) involved synthesizing new pyrazole Schiff bases, including derivatives similar to 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine, for spectroscopic and theoretical investigations. These compounds were characterized using various spectroscopic techniques and theoretical calculations based on density functional theory (Özkınalı et al., 2018).
Microwave Irradiation in Synthesis
Han et al. (2009) described the successful synthesis of new heterocyclic compounds, including pyrazolo[3,4-b][1,6]naphthyridine derivatives, under microwave irradiation. This method highlights the synthetic versatility of compounds related to 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine, offering a short route and operational simplicity for small-scale fast synthesis (Han et al., 2009).
Antibacterial Candidate Development
Yang et al. (2014) developed a route for the large-scale preparation of a novel oxazolidinone antibacterial candidate, involving a compound structurally similar to 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine. This showcases the potential of such compounds in the development of new antibacterial agents (Yang et al., 2014).
Regioselective Synthesis for High-Fluorescence Intensity Compounds
Szlachcic et al. (2017) focused on the regioselective synthesis of substituted 1H-pyrazolo[3,4-b]quinolines from 2-fluorobenzaldehydes and 1H-pyrazol-5-amines, indicating the use of similar compounds in creating high-fluorescence intensity compounds for potential application in organic light-emitting diodes (Szlachcic et al., 2017).
Synthesis of Fluorocontaining Derivatives for Pyrazolo[3,4-d]pyrimidines
Eleev et al. (2015) synthesized fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, indicating the utility of compounds like 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine in the creation of novel pyrazolo[3,4-d]pyrimidine structures (Eleev et al., 2015).
Safety And Hazards
Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. Unfortunately, specific safety and hazard information for “1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine” is not readily available in the literature.
将来の方向性
The future directions for research on “1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications3.
Please note that the information provided is based on the available literature and may not be comprehensive. For more detailed information, further research and consultation with experts in the field may be required.
特性
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c1-8-12(14)9(2)16(15-8)7-10-5-3-4-6-11(10)13/h3-6H,7,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORLBQHCNWXONX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2F)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427098 |
Source


|
| Record name | 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine | |
CAS RN |
895929-68-7 |
Source


|
| Record name | 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

